molecular formula C14H17NO B2672958 3-Phenyl-2-azaspiro[3.5]nonan-1-one CAS No. 1859536-42-7

3-Phenyl-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2672958
CAS No.: 1859536-42-7
M. Wt: 215.296
InChI Key: DCABXSUPCDBEKV-UHFFFAOYSA-N
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Description

3-Phenyl-2-azaspiro[3.5]nonan-1-one: is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework is known for imparting rigidity and three-dimensionality to molecules, which can be beneficial in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-azaspiro[3.5]nonan-1-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. One common method involves the reaction of a phenyl-substituted ketone with an amine under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the spirocyclic intermediate is treated with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Alcohol derivatives with potential for further functionalization.

    Substitution: Substituted spirocyclic compounds with diverse functional groups.

Scientific Research Applications

3-Phenyl-2-azaspiro[3.5]nonan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s spirocyclic structure is explored for developing novel pharmaceuticals with improved bioavailability and target specificity.

    Organic Synthesis: It serves as a building block for synthesizing complex molecules and natural product analogs.

    Material Science: The rigidity and stability of the spirocyclic framework make it useful in designing new materials with unique properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-azaspiro[3.3]heptan-1-one
  • 3-Phenyl-2-azaspiro[4.5]decane
  • 1-Phenyl-2-azaspiro[3.4]octan-1-one

Uniqueness

3-Phenyl-2-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it a versatile scaffold in drug design and material science.

Properties

IUPAC Name

1-phenyl-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-14(9-5-2-6-10-14)12(15-13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCABXSUPCDBEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859536-42-7
Record name 3-phenyl-2-azaspiro[3.5]nonan-1-one
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